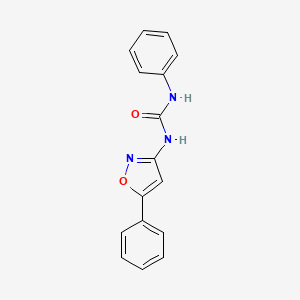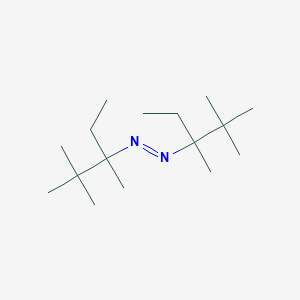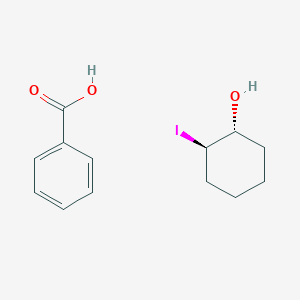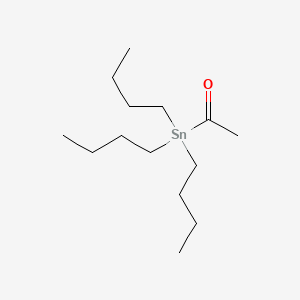
1-(Tributylstannyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tributylstannyl)ethan-1-one is an organotin compound with the molecular formula C14H30OSn. It is characterized by the presence of a stannyl group (tributylstannyl) attached to an ethanone moiety. Organotin compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Tributylstannyl)ethan-1-one can be synthesized through various methods. One common approach involves the reaction of tributyltin hydride with an appropriate acyl chloride under anhydrous conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Safety measures are crucial due to the toxicity of organotin compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(Tributylstannyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form stannic derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or organometallic reagents.
Major Products Formed:
Oxidation: Stannic derivatives.
Reduction: 1-(Tributylstannyl)ethanol.
Substitution: Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
1-(Tributylstannyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Stille coupling reaction to form carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Tributylstannyl)ethan-1-one involves its ability to act as a nucleophile or electrophile in various reactions. The stannyl group can stabilize reaction intermediates, facilitating the formation of carbon-carbon bonds. Molecular targets and pathways include interactions with electrophilic centers in organic molecules, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
1-(Tributylstannyl)ethanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
1-(Tributylstannyl)-1-octen-3-one: Contains an additional double bond in the carbon chain.
trans-1,2-Bis(tributylstannyl)ethene: Features two stannyl groups attached to an ethene moiety .
Uniqueness: 1-(Tributylstannyl)ethan-1-one is unique due to its specific combination of a stannyl group and a carbonyl group, making it highly versatile in organic synthesis. Its ability to undergo various reactions and form stable intermediates sets it apart from other organotin compounds.
Properties
CAS No. |
52168-13-5 |
|---|---|
Molecular Formula |
C14H30OSn |
Molecular Weight |
333.10 g/mol |
IUPAC Name |
1-tributylstannylethanone |
InChI |
InChI=1S/3C4H9.C2H3O.Sn/c3*1-3-4-2;1-2-3;/h3*1,3-4H2,2H3;1H3; |
InChI Key |
UZGANHLYPZZJAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647209.png)
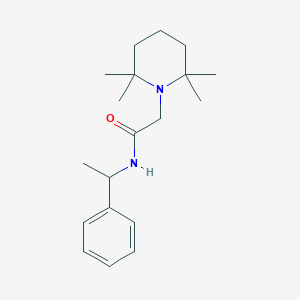


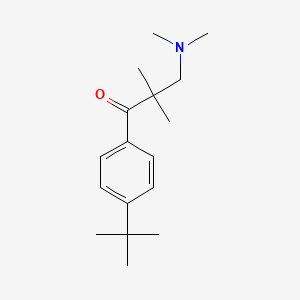
methanone](/img/structure/B14647249.png)
![4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]](/img/structure/B14647261.png)

![Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-](/img/structure/B14647279.png)
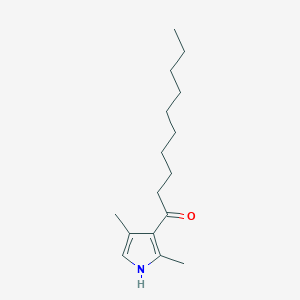
![1,1'-[Sulfanediylbis(methylene)]dicyclopropane](/img/structure/B14647305.png)
